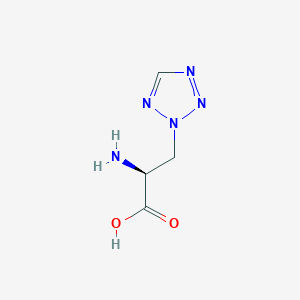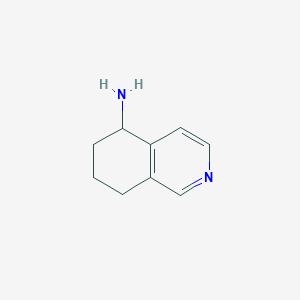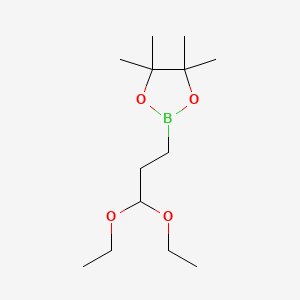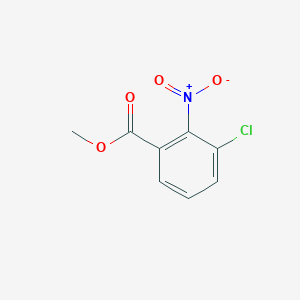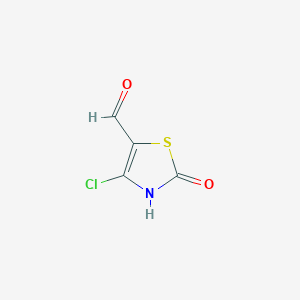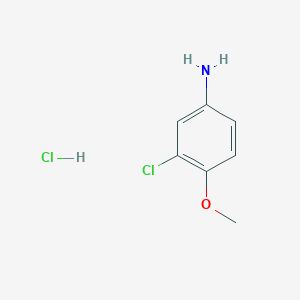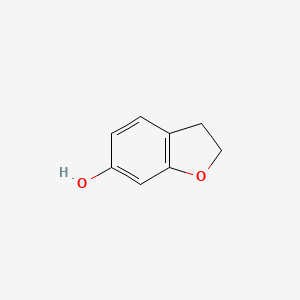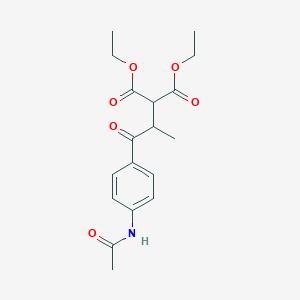
2-(1-(4-乙酰氨基苯基)-1-氧代丙-2-基)丙二酸二乙酯
描述
Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a versatile chemical compound with diverse applications in scientific research. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials, making it an indispensable tool for drug discovery and material science investigations.
Molecular Structure Analysis
Chemical Reactions Analysis
Physical and Chemical Properties
Safety and Hazards
科学研究应用
- Field : Medicinal Chemistry
- Application : The compound is used as a starting material in the synthesis of coumarin derivatives . Coumarin derivatives have significant roles in the development of new drugs due to their various biological activities .
- Method : Various methods and techniques are developed to synthesize coumarin derivatives from different starting materials. Different solvents, catalysts, and temperatures are applied to find the best conditions .
- Results : The study summarized various methods, techniques, and reaction conditions for the synthesis of coumarins .
- Field : Pharmacology
- Application : Some new coumarin derivatives synthesized from the compound have been tested for their in vitro antimicrobial activity .
- Method : The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .
- Results : The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains. A few of them were found to be potent antimicrobial agents .
Synthesis of Coumarin Derivatives
Antimicrobial Activity
- Field : Biochemistry
- Application : The compound is used in the synthesis of a fluorescent non-natural amino acid, α-L-(2-(7-hydroxycoumarin-4-yl)ethyl)glycine . This amino acid is genetically incorporated at a defined site in proteins in living organisms .
- Method : The compound reacts with an alkene to form a malonate in high yield. It is then heated under reflux in aqueous HCl solution to completely remove the protecting groups to afford the racemic coumarin amino acid .
- Results : The synthesized amino acid has a high fluorescence quantum yield and a large Stokes shift. Its excellent fluorescence properties make it a great candidate to substitute green fluorescent protein (GFP) in the application of fluorescent labeling of living cells .
- Field : Organic Chemistry
- Application : The compound can be used in the synthesis of acetoacetic ester . Acetoacetic ester is an extremely useful molecule that can be used to make ketones and other molecules .
- Method : The specific method for using this compound in acetoacetic ester synthesis was not detailed in the source .
- Results : The synthesis of acetoacetic ester allows for the creation of a variety of other useful compounds .
Synthesis of Fluorescent Non-Natural Amino Acid
Acetoacetic Ester Synthesis
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of pyrazolylcoumarins . Pyrazolylcoumarins are a group of compounds that have shown significant biological activities and are therefore of interest in the development of new drugs .
- Method : Various solvents, catalysts, and temperatures are applied to find the best conditions for the synthesis of pyrazolylcoumarins .
- Results : The study summarized various methods, techniques, and reaction conditions for the synthesis of pyrazolylcoumarins .
- Field : Biochemistry
- Application : Acetoacetic ester (ethyl acetoacetate), which can be synthesized from the compound, is an extremely useful molecule that can be used to make ketones and other molecules. It is even used in amino acid synthesis .
- Method : The specific method for using this compound in amino acid synthesis was not detailed in the source .
- Results : The synthesis of acetoacetic ester allows for the creation of a variety of other useful compounds, including amino acids .
Synthesis of Pyrazolylcoumarins
Amino Acid Synthesis
属性
IUPAC Name |
diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-5-24-17(22)15(18(23)25-6-2)11(3)16(21)13-7-9-14(10-8-13)19-12(4)20/h7-11,15H,5-6H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOHSQHYRPGUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C(=O)C1=CC=C(C=C1)NC(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516556 | |
| Record name | Diethyl [1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate | |
CAS RN |
81937-39-5 | |
| Record name | Diethyl [1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

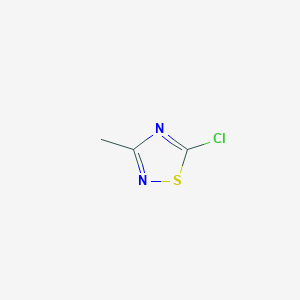
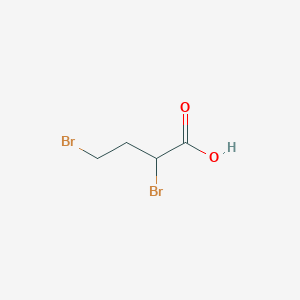
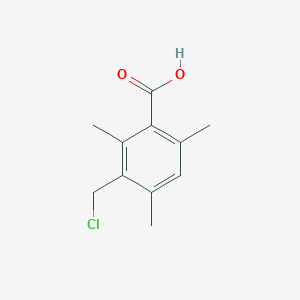
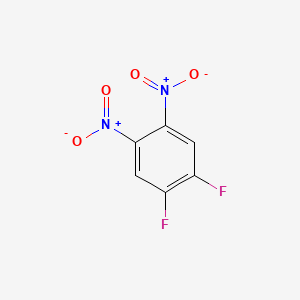
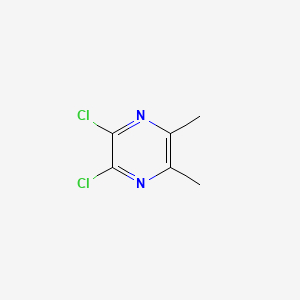
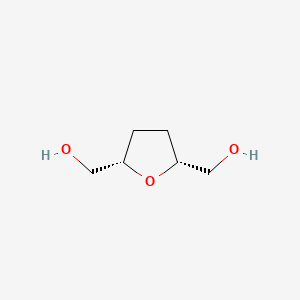
![Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide](/img/structure/B1590529.png)
